molecular formula C34H25N3O2 B14545890 [2-(1-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone) CAS No. 62078-41-5

[2-(1-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone)

Cat. No.: B14545890
CAS No.: 62078-41-5
M. Wt: 507.6 g/mol
InChI Key: APJLQJRGWHGGDC-UHFFFAOYSA-N
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Description

[2-(1-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone) is a complex organic compound that features both indole and perimidine moieties. Indole derivatives are known for their significant biological activities and are prevalent in various natural products and pharmaceuticals . Perimidine derivatives also exhibit a range of biological activities, making this compound of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone) typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring . The perimidine moiety can be synthesized through cyclization reactions involving appropriate precursors such as diamines and aldehydes .

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

[2-(1-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [2-(1-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone) is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology

Biologically, this compound has shown potential in various assays for its antimicrobial, anticancer, and anti-inflammatory properties. It is often used in research to study the interactions between small molecules and biological targets .

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may serve as lead compounds in drug discovery programs aimed at treating diseases such as cancer, infections, and inflammatory disorders .

Industry

Industrially, the compound is used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other functional materials .

Mechanism of Action

The mechanism of action of [2-(1-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone) involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The perimidine ring can interact with nucleic acids and proteins, influencing cellular processes . These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(1-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone) apart is its dual functionality, combining the properties of both indole and perimidine rings.

Properties

CAS No.

62078-41-5

Molecular Formula

C34H25N3O2

Molecular Weight

507.6 g/mol

IUPAC Name

[3-benzoyl-2-(1-methylindol-3-yl)-2H-perimidin-1-yl]-phenylmethanone

InChI

InChI=1S/C34H25N3O2/c1-35-22-27(26-18-8-9-19-28(26)35)32-36(33(38)24-12-4-2-5-13-24)29-20-10-16-23-17-11-21-30(31(23)29)37(32)34(39)25-14-6-3-7-15-25/h2-22,32H,1H3

InChI Key

APJLQJRGWHGGDC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3N(C4=CC=CC5=C4C(=CC=C5)N3C(=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7

Origin of Product

United States

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